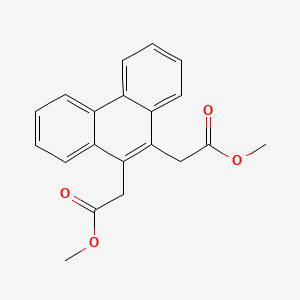
Dimethyl 2,2'-phenanthrene-9,10-diyldiacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,2’-phenanthrene-9,10-diyldiacetate is a chemical compound with the molecular formula C20H18O4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-phenanthrene-9,10-diyldiacetate typically involves the esterification of phenanthrene derivatives. One common method is the palladium-catalyzed Heck reaction, which is followed by a reverse Diels-Alder reaction to eliminate formaldehyde . This method is advantageous due to its efficiency and the ability to produce high yields of the desired product.
Industrial Production Methods
Industrial production of dimethyl 2,2’-phenanthrene-9,10-diyldiacetate may involve large-scale esterification processes using phenanthrene and acetic acid derivatives. The use of palladium catalysts and controlled reaction conditions ensures the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,2’-phenanthrene-9,10-diyldiacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Phenanthrene-9,10-dione derivatives.
Reduction: Phenanthrene-9,10-diol derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2,2’-phenanthrene-9,10-diyldiacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Medicine: Studied for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and as a component in organic electronic devices.
Mecanismo De Acción
The mechanism of action of dimethyl 2,2’-phenanthrene-9,10-diyldiacetate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, which is a potential mechanism for its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Dimethyl 2,2’-phenanthrene-9,10-diyldiacetate is unique due to its specific ester functional groups at the 9 and 10 positions of the phenanthrene ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other phenanthrene derivatives.
Propiedades
Número CAS |
65509-51-5 |
|---|---|
Fórmula molecular |
C20H18O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
methyl 2-[10-(2-methoxy-2-oxoethyl)phenanthren-9-yl]acetate |
InChI |
InChI=1S/C20H18O4/c1-23-19(21)11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18(17)12-20(22)24-2/h3-10H,11-12H2,1-2H3 |
Clave InChI |
VIXIRBMGWCLIRQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C(C2=CC=CC=C2C3=CC=CC=C31)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















